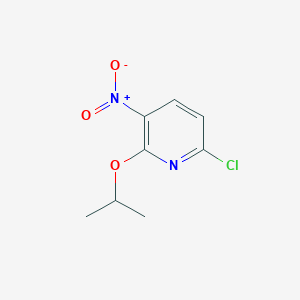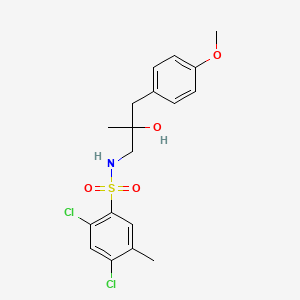
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide” is a compound that contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is attached to a cyclohexyl group (a six-membered carbon ring) and a benzamide group (a benzene ring attached to an amide group). The benzamide group also has a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole, cyclohexyl, and benzamide groups. The thiadiazole ring would contribute to the compound’s polarity and could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the thiadiazole and benzamide groups. The thiadiazole ring, being a heterocycle, might be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiadiazole ring could contribute to its polarity .Aplicaciones Científicas De Investigación
Development of Quality Control Methods
Quality control in pharmaceutical research is essential for ensuring the safety and efficacy of new medicinal substances. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, as a derivative of 1,3,4-thiadiazole, has shown potential in various pharmacological areas. In the development of quality control methods, researchers focused on the identification, determination of impurities, and quantitative determination of this compound. This process is crucial for standardizing the substance and ensuring its quality for further preclinical studies. The methods developed include chemical reactions, spectral analysis (IR, UV, and 1H NMR spectroscopy), and thin-layer chromatography for impurity determination. These methodologies are foundational in advancing the compound towards medical application, emphasizing the importance of rigorous quality control in pharmaceutical development (Sych et al., 2018).
Antiproliferative and Antimicrobial Properties
The core structure of 1,3,4-thiadiazole has been extensively studied for its pharmacological properties. New compounds derived from this core, including N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, have been synthesized and evaluated for their biological activities. Studies have demonstrated that certain derivatives possess significant DNA protective abilities against oxidative damage, as well as strong antimicrobial activities against various pathogens. This highlights the compound's potential in developing treatments for diseases caused by microbial infections and its role in cancer therapy, where DNA protection and cell proliferation inhibition are crucial (Gür et al., 2020).
Potential Anticonvulsant Agent
The search for effective anticonvulsant agents has led to the exploration of 1,3,4-thiadiazole derivatives, including N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide. These compounds have been designed, synthesized, and evaluated for their anticonvulsant activity, with some showing promising results. The structural features of these compounds, such as the presence of 2,5-disubstituted 1,3,4-thiadiazoles, are crucial for their pharmacological activity. This research contributes to the understanding of structure-activity relationships and the development of new antiepileptic drugs (Rajak et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPNLIHWCRDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)
![[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782064.png)
![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2782068.png)


![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)
![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)
![Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2782073.png)
![{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2782075.png)
![4-[(E)-2-(2-furyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2782077.png)
